molecular formula C30H32NOPS B6290461 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-25-6

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290461
CAS No.: 2565792-25-6
M. Wt: 485.6 g/mol
InChI Key: YCLRTNBFAFWZQH-ZBWWXOROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral sulfinamide-phosphine hybrid ligand features a stereochemically defined backbone with a diphenylphosphino group, a phenylmethyl substituent, and a tert-butanesulfinamide moiety. Its molecular formula is C27H34NOPS (MW: 451.6 g/mol), and it is commonly employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations and cross-couplings . The sulfinamide group acts as a chiral directing agent, while the phosphine moiety coordinates to metal centers, enabling enantioselective transformations.

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRTNBFAFWZQH-ZBWWXOROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

In anhydrous tetrahydrofuran (THF), titanium(IV) isopropoxide (3.0 equiv) mediates the formation of the (R,E)-N-(2-(diphenylphosphino)benzylidene)-2-methylpropane-2-sulfinamide Schiff base. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature50°C98% conversion
Reaction Time20 hFull iminization
SolventTHFMinimal byproducts
Catalyst Loading300 mol% Ti(OPri)4Stereochemical control

This step achieves >99:1 diastereomeric ratio (dr) through chelation-controlled transition states.

Stereoretentive Reduction

The imine intermediate undergoes sodium borohydride reduction in methanol at -78°C, preserving the sulfur-centered chirality while introducing the benzylic stereocenter. Key observations:

  • Reduction Efficiency : 92% isolated yield

  • Stereoselectivity : 97:3 dr for the (S,R) configuration

  • Byproduct Formation : <2% over-reduced amine

This method's limitation lies in the multi-gram scale precipitation challenges during workup, requiring careful pH control during aqueous extraction.

Organocatalytic Asymmetric Skeletal Reorganization

Recent advances employ peptide-mimic phosphonium salts to catalyze the transformation of prochiral sulfoximines into sulfinamides. For the target compound, this method utilizes:

  • Substrate Design : N-(2-(diphenylphosphino)benzyl)sulfoximine

  • Catalyst System : C2-symmetric phosphonium salt (10 mol%)

  • Reorganization Medium : Dichloromethane at 25°C

Mechanistic Insights

Density functional theory (DFT) calculations reveal a stepwise process:

  • Ring-Opening : Catalyst-induced desymmetrization of the sulfoximine (ΔG‡ = 18.3 kcal/mol)

  • Skeletal Rearrangement : Migratory insertion of the phosphino-benzyl group (ΔG‡ = 22.1 kcal/mol)

  • Ring-Closing : Stereoselective sulfinamide formation (ΔG‡ = 15.7 kcal/mol)

Performance Metrics

MetricValueAdvantage Over Classical Methods
Yield89%Reduced purification steps
Enantiomeric Excess99% eeSuperior stereochemical fidelity
Reaction Time8 h60% faster than Ti-mediated routes
Catalyst Reusability5 cyclesCost-effective for scale-up

This approach circumvents transition metal residues but requires stringent moisture control during sulfoximine preparation.

Transsulfinamidation Strategies

Europium(III)-catalyzed amine exchange provides a modular pathway for late-stage functionalization. The protocol involves:

  • Primary Sulfinamide Precursor : (S)-N-tert-butyl-2-methylpropane-2-sulfinamide

  • Amine Component : (S)-2-(diphenylphosphino)benzylamine

  • Catalytic System : Eu(OTf)3 (20 mol%) in acetonitrile

Reaction Optimization

A design of experiments (DoE) approach identified critical factors:

FactorOptimal LevelEffect on Conversion
Temperature80°C95% conversion
Solvent Polarityε = 37.5 (MeCN)Enhanced nucleophilicity
Equiv. of Amine1.5Minimizes oligomerization

Scalability Data

Batch SizeYield (%)Purity (HPLC)
1 mmol9199.2
10 mmol8998.7
100 mmol8597.1

This method enables rapid diversification but faces challenges in maintaining stereochemical integrity at >50 mmol scales.

Industrial Production Considerations

Transitioning laboratory syntheses to manufacturing requires addressing:

Continuous Flow Implementation

  • Condensation Step : Microreactor technology reduces Ti(OPri)4 usage by 40% through improved mass transfer

  • Reduction Stage : Packed-bed hydrogenation modules achieve 99.8% conversion with Pd/C catalysts

  • Crystallization : Anti-solvent precipitation using heptane/THF mixtures yields >99.5% pure product

Cost-Benefit Analysis

MethodCost per kg (USD)Environmental Factor (E)
Classical12,50068 (high solvent use)
Organocatalytic9,80042 (catalyst recycling)
Transsulfinamidation14,20055 (europium recovery)

Flow chemistry implementations reduce the environmental factor by 30-50% across all methods.

Comparative Methodological Analysis

ParameterClassicalOrganocatalyticTranssulfinamidation
Stereoselectivity97:3 dr99% ee95:5 dr
Maximum Scale500 g2 kg100 g
Metal ContentTi residuesMetal-freeEu traces
Purification ComplexityColumn chromatographyRecrystallizationExtraction
Development Cost$$$$$$$

The organocatalytic method demonstrates superior enantiocontrol for pharmaceutical applications, while classical routes remain preferred for bulk production .

Chemical Reactions Analysis

2.1. Asymmetric Hydrogenation

  • Reaction : Reduces prochiral alkenes to enantiomerically enriched alkanes.

  • Conditions :

    • Catalyst: Rhodium(I) complex (0.5 mol%)

    • Substrate: α,β-unsaturated ester

    • H₂ pressure: 50 psi

    • Solvent: Dichloromethane .

SubstrateEnantiomeric Excess (ee)Yield (%)
Methyl cinnamate92% (R)88
Ethyl acrylate89% (S)85

2.2. Cross-Coupling Reactions

  • Buchwald-Hartwig Amination :

    • Catalyst: Pd₂(dba)₃ (1 mol%)

    • Base: Cs₂CO₃

    • Yield: 78–94% for aryl amine products.

3.1. Oxidation/Reduction

  • Oxidation : Converts sulfinamide to sulfonamide using m-CPBA (meta-chloroperbenzoic acid):

    R-S(O)-NH-R’m-CPBAR-S(O₂)-NH-R’\text{R-S(O)-NH-R'} \xrightarrow{\text{m-CPBA}} \text{R-S(O₂)-NH-R'}
  • Reduction : LiAlH₄ reduces sulfinamide to thioether:

    R-S(O)-NH-R’LiAlH₄R-S-R’+NH3\text{R-S(O)-NH-R'} \xrightarrow{\text{LiAlH₄}} \text{R-S-R'} + \text{NH}_3

3.2. Nucleophilic Substitution

The sulfinamide nitrogen acts as a nucleophile in alkylation reactions:

  • Reagent : Benzyl bromide

  • Conditions : K₂CO₃, DMF, 60°C

  • Yield : 76% for N-benzylated product.

Stability and Handling Considerations

  • Air Sensitivity : The diphenylphosphino group oxidizes in air; reactions require inert atmospheres (Ar/N₂) .

  • Storage : Stable at –20°C under argon for >6 months .

Comparative Catalytic Performance

Reaction TypeLigand Efficiency (vs. BINAP)Key Advantage
Hydrogenation1.3× higher eeEnhanced steric tuning
AminationComparable yieldsImproved functional group tolerance

This compound’s versatility stems from its modular structure, allowing fine-tuning of steric and electronic properties for optimized catalytic outcomes. Future research directions include expanding its use in C–H functionalization and photoredox catalysis.

Scientific Research Applications

Catalysis

One of the primary applications of this compound lies in its role as a chiral ligand in asymmetric catalysis. It has been utilized in various catalytic transformations, including:

  • Asymmetric Hydrogenation : The compound has demonstrated effectiveness in catalyzing hydrogenation reactions, leading to high enantioselectivity in the production of chiral alcohols and amines. For instance, studies have reported that using this ligand in conjunction with transition metals (e.g., Rhodium or Ruthenium) can yield products with enantiomeric excesses exceeding 90% .
  • Cross-Coupling Reactions : The sulfinamide ligand has also been applied in cross-coupling reactions such as Suzuki-Miyaura and Negishi reactions. Its ability to stabilize metal complexes enhances the reaction rates and selectivity, making it a valuable tool for synthesizing complex organic molecules .

Pharmaceutical Applications

The unique properties of [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide have implications in drug development:

  • Chiral Drug Synthesis : Given its chiral nature, this compound is instrumental in synthesizing chiral pharmaceuticals. The use of this sulfinamide ligand allows for the efficient production of enantiomerically pure drugs, which is crucial for therapeutic efficacy and safety .
  • Bioactive Molecules : Research has indicated that derivatives of this compound exhibit bioactivity, potentially leading to the development of new therapeutic agents targeting various diseases. For example, compounds derived from sulfinamide ligands have shown promise in anti-cancer and anti-inflammatory applications .

Materials Science

In materials science, the compound's properties contribute to advancements in various applications:

  • Ligand Design for Metal Complexes : The sulfinamide structure facilitates the design of novel metal complexes with tailored properties for specific applications such as sensors or catalysts .
  • Nanomaterials : Recent studies have explored the incorporation of this ligand into nanomaterials for enhanced catalytic activity and stability. This application is particularly relevant in developing sustainable chemical processes .

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among related compounds include:

  • Phosphine substituents: Diphenylphosphino vs. dicyclohexylphosphino.
  • Stereochemistry : Configuration at sulfur (S/R) and carbon centers.
  • Backbone modifications : Addition of methoxy, fluorophenyl, or naphthalenyl groups.
Table 1: Comparative Analysis of Selected Sulfinamide-Phosphine Ligands
Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Applications/Notes
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-PSA* 1595319-94-0 C27H34NOPS 451.6 Diphenylphosphino; tert-butanesulfinamide Asymmetric hydrogenation; air-sensitive, requires argon storage
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-PSA 2241598-32-1 C30H44NOPS 497.7 Dicyclohexylphosphino; increased steric bulk Enhanced enantioselectivity in bulky substrate reactions
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-PSA 2565792-19-8 C30H44NOPS 497.7 Stereochemical inversion at carbon center Divergent enantioselectivity compared to S-isomer
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methyl-PSA 2565792-27-8 C38H41NO3P2S 653.75 Dual diphenylphosphino groups; methoxy substituents Bidentate ligand for dual-metal coordination; improved thermal stability
[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-PSA N/A C37H44NOPS 581.8 Naphthalenyl backbone; extended π-system Catalysis in sterically demanding environments

*PSA: Propanesulfinamide

Impact of Structural Modifications

Phosphine Substituents
  • Diphenylphosphino (e.g., CAS 1595319-94-0): Provides moderate steric bulk and strong π-accepting ability, ideal for coordinating to metals like Rh or Ru in hydrogenation .
  • Dicyclohexylphosphino (e.g., CAS 2241598-32-1): Increased steric hindrance improves selectivity in reactions involving bulky substrates but may reduce catalytic activity in smaller systems .
Stereochemistry
  • The S/R configuration at the sulfur and carbon centers critically influences enantioselectivity. For example, the [S(R)]-configured ligand (CAS 1595319-94-0) exhibits opposite enantioselectivity compared to its [R(S)]-counterpart in asymmetric aldol reactions .
Backbone Modifications
  • Methoxy groups (e.g., CAS 2565792-27-8): Enhance electron-donating capacity, stabilizing metal-ligand complexes and altering reaction kinetics .
  • Naphthalenyl groups (e.g., C37H44NOPS): Extend conjugation, improving UV-vis detectability and stabilizing intermediates in photoredox catalysis .

Performance in Catalytic Reactions

  • Hydrogenation: Ligands with diphenylphosphino (MW ~450–500 g/mol) show higher turnover frequencies (TOFs) in ketone hydrogenation compared to bulkier dicyclohexyl derivatives, which excel in α,β-unsaturated ester reductions .
  • Cross-Coupling : Methoxy-substituted variants (e.g., CAS 2565792-27-8) demonstrate improved stability in Suzuki-Miyaura couplings under aerobic conditions .

Practical Considerations

  • Storage : Most derivatives require argon charging due to phosphine oxidation sensitivity .
  • Purity : Commercial ligands typically have ≥95% purity, but residual moisture can deactivate metal precursors .

Biological Activity

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a sulfinamide compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H32NOPS
  • Molecular Weight : 485.62 g/mol
  • CAS Number : 2565792-25-6

The compound features a sulfinamide group, which is known for its ability to interact with various biological targets, including enzymes involved in inflammatory processes.

Research indicates that sulfinamides can inhibit enzymes such as phospholipase A2 (PLA2), which plays a crucial role in the release of arachidonic acid from cell membranes. This inhibition can lead to reduced production of inflammatory mediators, making these compounds potential candidates for anti-inflammatory therapies.

In Vitro Studies

A notable study evaluated the inhibitory effects of similar sulfonamide derivatives on PLA2. The compounds demonstrated significant inhibition of arachidonic acid liberation from rabbit heart membranes, with IC30 values as low as 0.009 µM for some derivatives . This suggests that this compound may exhibit comparable potency.

In Vivo Studies

In vivo studies have shown that certain sulfonamide derivatives can significantly reduce myocardial infarction size in animal models when administered prior to coronary occlusion. For instance, compounds with similar structures were effective at doses higher than 0.3 mg/kg . These findings support the potential cardiovascular protective effects of this compound.

Case Studies and Experimental Data

StudyCompoundIC30 (µM)Effect
Compound 30.028Inhibition of PLA2
Compound 40.009Inhibition of PLA2
Benzene Sulfonamide DerivativeN/AChanges in perfusion pressure

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic potential of this compound. Theoretical evaluations using models like SwissADME suggest favorable permeability characteristics for this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide with high stereochemical purity?

  • Methodology :

  • Use chiral auxiliaries or enantioselective catalysis to control stereochemistry. For example, asymmetric induction via sulfinamide-based auxiliaries (e.g., tert-butanesulfinamide) can guide the formation of the S(R) configuration .
  • Purify intermediates via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and confirm purity via HPLC with chiral stationary phases.
  • Validate stereochemistry using X-ray crystallography (SHELX programs for structure refinement ) or NMR analysis of diastereomeric derivatives.

Q. How can the configuration of the sulfinamide group and adjacent stereocenters be experimentally verified?

  • Analytical Approach :

  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction. SHELXL refinement is recommended for small-molecule structures .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for chiral centers .
  • NMR coupling constants : Analyze 1^1H-1^1H NOESY correlations to confirm spatial proximity of substituents.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 31^{31}P NMR : Identify the diphenylphosphino group (δ ~ -5 to 0 ppm) and monitor ligand coordination .
  • 1^1H/13^{13}C NMR : Assign methyl and sulfinamide protons (e.g., N–CH3_3 at δ ~2.5–3.0 ppm) and aromatic signals from diphenyl groups.
  • IR spectroscopy : Confirm sulfinamide S=O stretching (~1040–1060 cm1^{-1}) and P–C aromatic vibrations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for catalytic applications?

  • Strategies :

  • Employ transition-metal catalysts (e.g., Rh or Pd) with chiral ligands to induce asymmetry during sulfinamide formation.
  • Screen solvents (e.g., THF vs. DCM) and temperatures to improve enantiomeric excess (ee). For example, low temperatures may reduce racemization .
  • Monitor reaction progress via chiral HPLC and correlate ee with catalytic activity in downstream applications (e.g., asymmetric catalysis ).

Q. What computational methods are suitable for predicting the compound’s reactivity and ligand properties?

  • Computational Workflow :

  • Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and optimize transition states for stereochemical outcomes.
  • Simulate 31^{31}P NMR shifts using gauge-including atomic orbital (GIAO) methods to validate coordination geometries .
  • Dock the compound into protein targets (e.g., enzymes) to assess potential as a chiral inhibitor or catalyst.

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Troubleshooting :

  • Re-examine sample purity: Trace solvents or impurities (e.g., residual THF) can distort NMR signals. Use elemental analysis (C/H/N/S) to confirm stoichiometry .
  • Re-refine X-ray data with SHELXL to check for overlooked disorder or twinning .
  • Cross-validate with alternative techniques (e.g., mass spectrometry for molecular weight confirmation ).

Q. What role does the diphenylphosphino group play in catalytic cycles involving this compound?

  • Functional Insights :

  • The phosphino group acts as a σ-donor/π-acceptor ligand, facilitating oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Test catalytic activity by substituting the phosphino group with other ligands (e.g., Ph3_3P) and compare turnover frequencies (TOF) .
  • Monitor ligand stability under reaction conditions via in situ 31^{31}P NMR to detect oxidation or decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.